molecular formula C4H12ClNO B1225044 N-(tert-Butyl)hydroxylamine hydrochloride CAS No. 57497-39-9

N-(tert-Butyl)hydroxylamine hydrochloride

Cat. No. B1225044
CAS RN: 57497-39-9
M. Wt: 125.6 g/mol
InChI Key: DCSATTBHEMKGIP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(tert-Butyl)hydroxylamine hydrochloride and its derivatives involves various chemical routes, emphasizing the utility and flexibility of these compounds in synthetic chemistry. For instance, N,O-bis(tert-butoxycarbonyl)hydroxylamine is synthesized from hydroxylamine hydrochloride and di-tert-butyl dicarbonate in the presence of triethylamine, showcasing a facile method with an improvement in safety and yield over previous methods (Staszak & Doecke, 1993).

Molecular Structure Analysis

The molecular structure of N-(tert-Butyl)hydroxylamine hydrochloride and related compounds is crucial for their reactivity and application in synthesis. Studies on various derivatives, such as tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, reveal their behavior as N-(Boc)-protected nitrones, indicating their potential as building blocks in organic synthesis through specific chemical transformations (Guinchard, Vallée, & Denis, 2005).

Chemical Reactions and Properties

N-(tert-Butyl)hydroxylamine hydrochloride participates in a variety of chemical reactions, serving as a precursor or intermediate for synthesizing hydroxylamines, hydroxamic acids, and other nitrogen-containing compounds. For example, it is used in the synthesis of 5-lipoxygenase inhibitor LY280810, demonstrating its application in producing biologically active molecules (Staszak & Doecke, 1994).

Physical Properties Analysis

The physical properties of N-(tert-Butyl)hydroxylamine hydrochloride, such as solubility, melting point, and stability, are influenced by its molecular structure. These properties are essential for its handling and storage, determining its suitability for various synthesis conditions.

Chemical Properties Analysis

The chemical properties, including reactivity with different reagents, stability under various conditions, and mechanisms of reactions involving N-(tert-Butyl)hydroxylamine hydrochloride, are foundational to its applications in organic chemistry. The compound's ability to undergo transformations, such as aminohydroxylation and aziridination of olefins, highlights its role as a valuable nitrogen source and intermediate in organic synthesis (Gontcharov, Liu, & Sharpless, 1999).

Scientific Research Applications

Spin Trapping of Short-Lived Radicals

  • Scientific Field : Physical Chemistry
  • Summary of Application : “N-(tert-Butyl)hydroxylamine hydrochloride” is used in spin trapping, a technique for studying short-lived radicals .
  • Methods of Application : In spin trapping, a short-lived radical reacts with a spin trap to form a more stable radical adduct. The radical adduct can then be studied using electron paramagnetic resonance spectroscopy .
  • Results or Outcomes : The results of these studies can provide valuable information about the properties and behavior of the short-lived radicals .

Synthesis of α-Ketoamides and 3-Spirocyclopropanated 2-Azetidinones

  • Scientific Field : Organic Chemistry
  • Summary of Application : “N-(tert-Butyl)hydroxylamine hydrochloride” is used in the synthesis of α-ketoamides and 3-spirocyclopropanated 2-azetidinones .
  • Methods of Application : The specific methods of application would depend on the exact synthesis procedure being used .
  • Results or Outcomes : The successful synthesis of these compounds can be confirmed using various analytical techniques .

Mitochondrial Health Research

  • Scientific Field : Biochemistry
  • Summary of Application : “N-(tert-Butyl)hydroxylamine hydrochloride” (NtBHA) is a chemical with great potential for mitochondrial health which is currently the subject of much favorable research .
  • Methods of Application : NtBHA is administered to the subject organism and its effects on mitochondrial health are studied .
  • Results or Outcomes : Studies have found that NtBHA can delay cellular senescence and attenuate senescence-associated iron accumulation . It has also been found to provide substantial protection against killing and oxidative damage to mice exposed to whole-body irradiation .

Antioxidant Research

  • Scientific Field : Biochemistry
  • Summary of Application : NtBHA is an antioxidant that is recycled by the mitochondrial electron transport chain and prevents radical-induced toxicity to mitochondria .
  • Methods of Application : NtBHA is administered to the subject organism and its effects on antioxidant activity are studied .
  • Results or Outcomes : Studies have found that NtBHA reverses age-related changes in mitochondria .

Protection Against Radiation Damage

  • Scientific Field : Radiobiology
  • Summary of Application : NtBHA has been found to provide substantial protection against killing and oxidative damage to mice exposed to whole-body irradiation .
  • Methods of Application : NtBHA is administered to the subject organism before irradiation .
  • Results or Outcomes : Studies have found that NtBHA administration before irradiation at 5 mg/kg daily for 2 weeks provided substantial protection against killing and oxidative damage to mice exposed to whole-body irradiation .

Inhibition of Chromatin Release in Human Spermatozoa

  • Scientific Field : Reproductive Biology
  • Summary of Application : NtBHA, a derivative of the anti-teratogenic alpha-phenyl-N-t-butyl nitrone (PBN) and synthetic superoxide dismutase (SOD)/catalase mimetics, inhibited chromatin release and sustained or dissipated relative mitochondrial membrane potential in human spermatozoa .
  • Methods of Application : NtBHA is administered to the subject organism and its effects on chromatin release in human spermatozoa are studied .
  • Results or Outcomes : Studies have found that NtBHA inhibited chromatin release and sustained or dissipated relative mitochondrial membrane potential in human spermatozoa .

Safety And Hazards

N-(tert-Butyl)hydroxylamine hydrochloride is classified as a substance that causes skin irritation and serious eye irritation . Therefore, it is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to avoid contact with skin and eyes . It should be handled with personal protective equipment, including protective gloves, eye protection, and face protection .

Relevant Papers Several papers have been published on N-(tert-Butyl)hydroxylamine hydrochloride. For instance, a paper titled “N-tert-butyl hydroxylamine, a mitochondrial antioxidant, protects human retinal pigment epithelial cells from iron overload and photo-oxidative stress” discusses the use of N-(tert-Butyl)hydroxylamine hydrochloride in protecting human retinal pigment epithelial cells . Another paper titled “Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines” discusses the synthesis of N-(tert-Butyl)hydroxylamine hydrochloride .

properties

IUPAC Name

N-tert-butylhydroxylamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO.ClH/c1-4(2,3)5-6;/h5-6H,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCSATTBHEMKGIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

16649-50-6 (Parent)
Record name N-(tert-Butyl)hydroxylamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057497399
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID60206107
Record name N-(tert-Butyl)hydroxylamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60206107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(tert-Butyl)hydroxylamine hydrochloride

CAS RN

57497-39-9
Record name 2-Propanamine, N-hydroxy-2-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57497-39-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(tert-Butyl)hydroxylamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057497399
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(tert-Butyl)hydroxylamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60206107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(tert-butyl)hydroxylamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.228
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
ZX Xia, ZC Shen, SQ Zhang, J Wang… - CNS Neuroscience …, 2019 - Wiley Online Library
Aims Palmitoylation of α‐amino‐3‐hydroxy‐5‐methyl‐4‐isoxazolepropionic acid receptors ( AMPAR s) subunits or their “scaffold” proteins produce opposite effects on AMPAR surface …
Number of citations: 6 onlinelibrary.wiley.com
L Eberson - Journal of the Chemical Society, Perkin Transactions 2, 1999 - pubs.rsc.org
… A deficit of tributylamine (40–70 mol% of the N-tert-butylhydroxylamine hydrochloride) was added to a stirred mixture of N-tert-butylhydroxylamine hydrochloride (corresponding to 0.1–…
Number of citations: 3 pubs.rsc.org
S Kim, VMA Guilherme, J Bouajila, AG Dias… - Bioorganic & medicinal …, 2007 - Elsevier
… To a mixture of aromatic aldehyde (5 mmol), triethylamine (11.0 mmol; 1532 μL), and dry Na 2 SO 4 (2 g) in CH 2 Cl 2 (40 mL) was added N-tert-butyl hydroxylamine hydrochloride (10 …
Number of citations: 33 www.sciencedirect.com
M Chioua, E Martinez-Alonso… - Journal of Medicinal …, 2019 - ACS Publications
We describe herein the synthesis and neuroprotective capacity of an array of 31 compounds comprising quinolyloximes, quinolylhydrazones, quinolylimines, QNs, and related …
Number of citations: 32 pubs.acs.org
G Angelini, F Carnevaletti… - Journal of Labelled …, 1992 - Wiley Online Library
… [ 14C] -benzaldehyde (3.39 mmol) was carefully added drop by drop to a preformed mixture of N-tert-butyl-hydroxylaminehydrochloride (450 mg. mmol) and NaOH (180 mg, 4.5 mmol) …
W Chamulitrat, CE Parker, KB Tomer… - Free radical …, 1995 - Taylor & Francis
Phenyl N-tert-butyl nitrone (PBN) is commonly employed in spin-trapping studies. We report here evidence that PBN in aqueous solutions is decomposed by two pathways leading to …
Number of citations: 32 www.tandfonline.com
A Alberti, M Campredon, G Giusti… - Magnetic …, 2000 - Wiley Online Library
The title compound, a nitrone of the chromene series exhibiting photochromic properties, was synthesized and ESR studies proved its ability to act as a spin trapping agent. Although in …
X Song, Y Qian, R Ben, X Lu, HL Zhu… - Journal of Medicinal …, 2013 - ACS Publications
… A series of nitrones were prepared through one-pot reactions of aldehydes and N-tert-butyl hydroxylamine hydrochloride in CH 2 Cl 2 with excellent yields. [IrH 2 (Me 2 CO) 2 (PPh 3 ) 2 …
Number of citations: 28 pubs.acs.org
C Dworak, S Kopeinig, H Hoffmann… - Journal of Polymer …, 2009 - Wiley Online Library
… Hydroxylamine hydrochloride, N-methyl hydroxylamine hydrochloride, N-isopropyl hydroxyl- amine hydrochloride and N-tert-butyl hydroxylamine hydrochloride were purchased from …
Number of citations: 38 onlinelibrary.wiley.com
ZC Shen, ZX Xia, JM Liu, JY Zheng, YF Luo… - Journal of …, 2022 - Soc Neuroscience
Palmitoylation may be relevant to the processes of learning and memory, and even disorders, such as post-traumatic stress disorder and aging-related cognitive decline. However, …
Number of citations: 11 www.jneurosci.org

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